Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate is a piperazine-based intermediate widely used in medicinal chemistry for synthesizing bioactive molecules. Its structure comprises a tert-butyl carbamate group protecting the piperazine nitrogen, while the phenyl ring is substituted with an amino (-NH₂) group at position 3 and a bromo (-Br) group at position 4. This compound serves as a critical precursor for benzimidazole derivatives and other pharmacologically active agents due to its versatile reactivity .
Properties
IUPAC Name |
tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNSKVYYURMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-bromobenzene and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative.
Scientific Research Applications
Biological Activities
Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate has been studied for various biological activities:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against certain cancer cell lines. It is believed to act by inhibiting specific pathways involved in tumor growth.
- Antidepressant Effects : The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating depression.
- Anxiolytic Properties : Studies have demonstrated that it may reduce anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
-
Antitumor Efficacy Study :
- A study published in Journal of Medicinal Chemistry evaluated the antitumor activity against breast cancer cell lines. The results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents.
-
Neuropharmacological Assessment :
- Research conducted at a leading pharmacology institute assessed the anxiolytic effects using elevated plus-maze tests in rodents. The compound significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels.
-
Serotonergic Modulation Study :
- A pharmacological study explored the interaction of this compound with serotonin receptors, revealing that it acts as a partial agonist at the 5-HT1A receptor subtype, which is linked to mood regulation.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperazine ring can interact with various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₉BrN₃O₂
- Molecular Weight : 342.23 g/mol
- Key Functional Groups: Bromo (electron-withdrawing), amino (electron-donating), and tert-butyl carbamate (protecting group).
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs, their synthesis, stability, and applications.
Table 1: Structural and Functional Comparison
Structural Modifications and Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The bromo substituent in the target compound enhances electrophilic aromatic substitution (EAS) reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, nitro groups (as in ) deactivate the ring but stabilize intermediates for reduction to amino groups . Amino groups (target compound and ) facilitate nucleophilic reactions, such as acylations or sulfonations, critical for drug derivatization.
Heterocyclic vs. Benzene Cores :
- Pyridinyl derivatives (e.g., ) exhibit distinct electronic properties compared to phenyl analogs, influencing solubility and binding affinity in drug design.
Biological Activity
Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate (CAS No. 2256742-16-0) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a tert-butyl group, a piperazine ring, and an amino-bromophenyl moiety, which contribute to its unique properties.
Chemical Structure and Properties
The structural attributes of this compound suggest a potential for interaction with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Pharmacological Potential
-
Anticancer Activity :
Research indicates that piperazine derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines, with mechanisms involving the disruption of tubulin polymerization and modulation of apoptosis-related proteins . -
Anticonvulsant Properties :
Some studies have explored the anticonvulsant effects of related piperazine compounds, suggesting that modifications in the structure can enhance efficacy against seizures . The presence of the amino and bromine substituents may play a role in enhancing the neuroprotective effects. -
Neuropharmacological Effects :
The piperazine ring is known for its activity on neurotransmitter systems. Compounds with similar structures have been investigated for their potential to affect serotonin and dopamine receptors, which could lead to applications in treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Amino Group : The presence of the amino group is essential for enhancing solubility and receptor binding.
- Bromine Substitution : The bromine atom may increase lipophilicity, aiding in crossing the blood-brain barrier, which is vital for central nervous system activity .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated several piperazine derivatives, including this compound, against various cancer cell lines. The findings indicated that this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, demonstrating significant cytotoxicity .
Study 2: Neuroprotective Effects
In another investigation focused on neuropharmacology, researchers assessed the anticonvulsant properties of similar piperazine derivatives in animal models. The results showed that these compounds significantly reduced seizure activity compared to controls, suggesting a promising avenue for treatment in epilepsy .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. A common approach includes coupling a Boc-protected piperazine with a brominated aryl amine precursor under Buchwald-Hartwig or Ullmann coupling conditions. For example, describes a similar reaction using triethylamine in DMF at 90°C for nucleophilic substitution, achieving 80% yield after silica gel chromatography (hexane:ethyl acetate gradient) .
- Purification : Column chromatography (silica gel) with gradient elution is critical to isolate intermediates. Lyophilization or recrystallization may further enhance purity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- NMR : H and C NMR confirm regiochemistry and Boc-protection integrity. highlights FT-IR and LCMS for functional group validation .
- X-ray diffraction : Single-crystal studies (e.g., monoclinic P2/n space group, as in ) resolve stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in bromophenyl-substitution reactions?
- Variables :
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency for aryl halides.
- Solvents : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while elevated temperatures (80–100°C) accelerate kinetics .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Approach :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for substitution reactions. highlights ICReDD’s integration of quantum mechanics and experimental data to predict optimal pathways .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data from .
Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity or solubility?
- Case Study : compares Boc-protected piperazines with ethyl/hydrazine derivatives, showing altered solubility (LogP) and bioactivity via in vitro assays .
- Solubility : Introduce polar groups (e.g., -OH, -NH) to improve aqueous solubility, balancing with Boc protection to maintain stability .
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Data Reconciliation :
- Reproducibility : Cross-validate synthetic protocols (e.g., vs. 20) by adjusting stoichiometry or catalyst loading .
- Analytical Consistency : Compare NMR chemical shifts with databases (e.g., PubChem) and ensure deuterated solvents are moisture-free .
Methodological Best Practices
- Handling Amino Groups : Use Boc or Fmoc protection during synthesis to prevent undesired side reactions. Deprotect with TFA/DCM (1:1) post-purification .
- Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane mixtures, ensuring minimal thermal disturbance .
- Stability : Store the compound under inert gas (N) at –20°C to prevent tert-butyl cleavage or bromine degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
